molecular formula C20H23ClFN3O3S2 B2835044 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216593-78-0

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2835044
CAS No.: 1216593-78-0
M. Wt: 471.99
InChI Key: QBPCJQIGNOAMCW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound's molecular formula is C20H24FN3O2S, and it features a complex structure that includes a dimethylamino group, a fluorophenyl moiety, and a methylsulfonyl-substituted benzothiazole ring.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in several areas:

  • Antitumor Activity : Studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against breast, colon, and ovarian cancer cells.
  • Anticonvulsant Properties : Research has explored the anticonvulsant activity of related compounds using models such as the maximal electroshock seizure (MES) test. The results suggest that these compounds can effectively reduce seizure activity, indicating their potential as therapeutic agents for epilepsy.
  • Mechanisms of Action : The biological activity is often linked to the compound's ability to interact with specific molecular targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.

Antitumor Activity

A study by Dubey et al. (2006) demonstrated that benzothiazole derivatives exhibit potent growth inhibition in various tumor cell lines at nanomolar concentrations. The mechanism involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that induce apoptosis in cancer cells .

CompoundCell LineIC50 (nM)
CJM-126Breast50
CJM-126Colon45
CJM-126Ovarian30

Anticonvulsant Activity

In an evaluation of anticonvulsant properties, two derivatives showed promising results with ED50 values significantly lower than standard treatments like phenytoin:

CompoundED50 (mg/kg)Protective Index
5b15.420.7
5q18.634.9

These findings indicate that the compound may offer enhanced efficacy with reduced neurotoxicity compared to existing anticonvulsants .

Case Studies

  • Case Study on Antitumor Efficacy : In vitro studies on human-derived cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
  • Neurotoxicity Assessment : A neurotoxicity study using the rotarod test indicated that while exhibiting anticonvulsant effects, the compound did not significantly impair motor coordination at therapeutic doses, highlighting its safety profile .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)10-11-24(19(25)12-14-4-6-15(21)7-5-14)20-22-17-9-8-16(29(3,26)27)13-18(17)28-20;/h4-9,13H,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPCJQIGNOAMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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